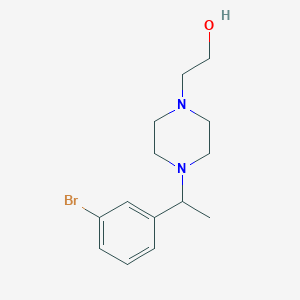

2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol

Description

Propriétés

IUPAC Name |

2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O/c1-12(13-3-2-4-14(15)11-13)17-7-5-16(6-8-17)9-10-18/h2-4,11-12,18H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMNNTDLINLMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of Piperazine

- Starting Materials : Piperazine, alkyl halides (e.g., 3-bromophenyl ethyl halide).

- Reaction Conditions : Typically involves a base (e.g., triethylamine) in a solvent like dichloromethane or ethanol.

- Product Formation : The reaction yields a substituted piperazine, which can be further modified to introduce the ethanol moiety.

Challenges and Considerations

- Selectivity : Ensuring the correct regioselectivity during alkylation reactions.

- Yield : Optimizing reaction conditions to maximize yield and minimize side products.

- Purification : Developing efficient purification protocols to isolate the desired compound.

Data and Research Findings

While specific data for the synthesis of 2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol is limited, related compounds often exhibit good yields under optimized conditions. For instance, reactions involving piperazine derivatives can achieve yields ranging from 60% to 90% depending on the conditions and reagents used.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

Oxidation: Formation of 3-bromoacetophenone.

Reduction: Formation of 2-(4-(1-phenylethyl)piperazin-1-yl)ethanol.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Antidepressant Activity

Research has shown that piperazine derivatives, including this compound, exhibit significant antidepressant-like effects. The mechanism is believed to involve modulation of serotonin receptors, particularly the 5-HT6 receptor, which plays a crucial role in mood regulation. Studies indicate that compounds targeting this receptor can reduce food intake and body weight, making them potential candidates for treating obesity-related metabolic disorders .

Antipsychotic Properties

The compound has also been investigated for its antipsychotic potential. It is thought to act on dopaminergic pathways, which are often dysregulated in psychotic disorders. Preclinical studies have demonstrated promising results in animal models, showing reductions in hyperactivity and improvements in social interaction behaviors .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of piperazine derivatives. Specifically, the compound may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Case Study 1: Depression Model

In a controlled study involving rodent models of depression, administration of 2-(4-(1-(3-bromophenyl)ethyl)piperazin-1-yl)ethanol resulted in a significant decrease in immobility time during forced swim tests compared to control groups. This suggests enhanced antidepressant-like behavior, supporting the hypothesis that serotonin modulation is involved .

Case Study 2: Antipsychotic Efficacy

Another study focused on the antipsychotic effects of the compound demonstrated its ability to reduce dopamine receptor overactivity in a rat model of schizophrenia. The treatment led to a marked improvement in behavioral symptoms associated with this disorder, indicating its potential as an effective antipsychotic agent .

Potential Side Effects and Safety Profile

While the therapeutic benefits are promising, it is essential to consider the safety profile of this compound. Side effects reported in preliminary studies include sedation and gastrointestinal disturbances. Ongoing research aims to better understand these effects and optimize dosing regimens to minimize adverse reactions .

Mécanisme D'action

The mechanism of action of 2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity and specificity towards certain targets, while the ethanol moiety can influence the compound’s solubility and pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Piperazine-Ethanol Backbone

Piperazine-ethanol derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The 3-bromophenyl group in the target compound contrasts with the 2-fluorobenzoyl group in . Bromine’s larger atomic radius and stronger electron-withdrawing effect may enhance receptor binding through hydrophobic interactions compared to fluorine .

- Functional Group Modifications: Replacing the ethanol group with esters (e.g., cetirizine ethyl ester) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (~355 g/mol, estimated) is comparable to analogs like 4j (MW ~500 g/mol).

- Synthetic Accessibility : Routes involving ketone condensations () or hydrazone formations () suggest feasible scalability for the target compound, though bromine’s reactivity may require careful handling .

Activité Biologique

2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol is a piperazine derivative notable for its potential biological activities. This compound has garnered attention in pharmacological research due to its unique structural features, including a brominated phenyl group and an ethanol moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-[1-(3-bromophenyl)ethyl]piperazin-1-yl]ethanol, with the molecular formula . The presence of the bromine atom at the 3-position on the phenyl ring is significant, as it can affect the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Initial Reaction : Combining 1-(3-bromophenyl)ethanone with piperazine.

- Reduction : Utilizing sodium borohydride to reduce intermediates.

- Final Reaction : Reacting with ethylene oxide to introduce the ethanol group.

These steps often occur in solvents such as ethanol or dimethyl sulfoxide (DMSO), under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that similar compounds can inhibit various bacterial strains, including resistant strains like MRSA. The antimicrobial efficacy is often assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus MRSA | 0.0338 | 0.067 |

| Enterococcus faecium | 0.050 | 0.100 |

| Bacillus subtilis | 0.040 | 0.080 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Receptor Binding Studies

The compound has been investigated for its potential as a ligand in receptor binding studies, particularly in relation to neurotransmitter receptors. The structural features of this compound allow it to interact with various receptors, potentially influencing neurotransmission and offering therapeutic benefits in neurodegenerative diseases .

Antioxidant Activity

Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity is often quantified using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). For instance, related piperazine derivatives have shown significant antioxidant effects, indicating that this compound may also possess similar properties .

Case Studies

A notable case study involved the evaluation of piperazine derivatives for their neuroprotective effects in models of neurodegeneration. The study found that certain derivatives could inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

Q & A

What are the optimized synthetic routes for 2-(4-(1-(3-Bromophenyl)ethyl)piperazin-1-yl)ethanol, and how do traditional reflux methods compare to microwave-assisted synthesis?

Methodological Answer:

- Traditional Reflux Synthesis : Reactants (e.g., 3-bromophenyl precursors and piperazine derivatives) are combined with ethanol as a solvent, followed by reflux under controlled temperature (e.g., 80°C for 48 hours). Acid-base workup (e.g., KOH addition) and recrystallization in ethanol yield the product. Typical yields range from 70–89% .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5–7 hours vs. 48 hours) by enhancing reaction kinetics. Ethanol remains a preferred solvent due to its compatibility with polar intermediates. Yields are comparable or slightly higher (85–92%) .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like unreacted bromophenyl intermediates .

Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

- 1H/13C NMR : Confirm the piperazine ring environment (δ 2.5–3.5 ppm for N-CH2 groups) and bromophenyl substituents (δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~355) and fragmentation patterns .

- HPLC : Use C18 columns with ethanol/water mobile phases to assess purity (>95%). Retention times correlate with hydrophobicity of the bromophenyl group .

- IR Spectroscopy : Identify hydroxyl (3300–3500 cm⁻¹) and piperazine C-N (1250–1350 cm⁻¹) stretches .

How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s crystal structure?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Ethanol recrystallized samples yield monoclinic crystals (space group P21/c) .

- SHELX Refinement : SHELXL refines positional and thermal parameters, with R-factors <5% for high-quality datasets. Hydrogen bonding between the hydroxyl group and piperazine nitrogen stabilizes the lattice .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to resolve torsional ambiguities .

What in vitro assays are suitable for evaluating the compound’s interaction with dopamine or serotonin receptors?

Methodological Answer:

- Radioligand Binding Assays : Compete with [3H]spiperone (D2 receptor) or [3H]ketanserin (5-HT2A) in HEK293 cells. IC50 values <100 nM suggest high affinity .

- Functional Assays : Measure cAMP inhibition (D2 receptor) or calcium flux (5-HT2A) in transfected cell lines. Normalize data to reference antagonists (e.g., haloperidol) .

- Data Interpretation : Address discrepancies (e.g., partial agonism vs. antagonism) using Schild regression analysis .

How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

- Solubility Screening : Ethanol (≥50 mg/mL) and DMSO (≥100 mg/mL) are optimal solvents. Avoid aqueous buffers (pH 7.4) due to precipitation .

- Lipid Nanoparticle (LNP) Encapsulation : Use polyamine cores (e.g., Enamine-derived) to enhance bioavailability. Ethanol evaporation during LNP synthesis ensures uniform particle size (80–120 nm) .

How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Source Identification : Compare assay conditions (e.g., cell line variability, receptor density). For example, HEK293 vs. CHO cells may express differing receptor isoforms .

- Orthogonal Validation : Confirm receptor binding with surface plasmon resonance (SPR) and in silico docking (e.g., AutoDock Vina) .

- Statistical Analysis : Apply ANOVA to assess inter-assay variability and report p-values <0.05 .

What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with D2 receptor active sites (PDB: 6CM4). Key residues: Asp114, Ser193 .

- ADMET Prediction : SwissADME estimates logP (~2.8) and BBB permeability (CNS MPO score >4). Adjust substituents (e.g., bromine to chlorine) to optimize metabolic stability .

What safety precautions are recommended given limited toxicological data?

Methodological Answer:

- Handling : Use fume hoods and PPE (gloves, goggles) due to structural analogs’ irritant properties. Avoid inhalation/ingestion .

- Storage : -20°C in ethanol to prevent degradation. Monitor for precipitate formation .

How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?

Methodological Answer:

- Substituent Modification : Replace the 3-bromophenyl group with 3-chlorophenyl (lower steric hindrance) or introduce electron-withdrawing groups (e.g., -CF3) to enhance receptor affinity .

- Piperazine Ring Expansion : Test 7-membered homopiperazine analogs for improved metabolic stability .

What strategies mitigate degradation during long-term storage or in physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.